molecular formula C8H11N3 B7963399 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine

Cat. No.: B7963399
M. Wt: 149.19 g/mol
InChI Key: IJADYESGCIQYJE-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine ring system with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine typically involves multi-step processes. One common method is the double Sonogashira reaction of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclization . Another approach involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine ring, enhancing their chemical and biological properties .

Scientific Research Applications

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
  • 1,5-Naphthyridine derivatives
  • 1,8-Naphthyridine derivatives

Uniqueness

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine is unique due to its specific substitution pattern and the presence of an amine group at the 3-position. This structural feature distinguishes it from other naphthyridine derivatives and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10H,1-2,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJADYESGCIQYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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